Cas no 2227769-16-4 (tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate)

tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate
- EN300-1872587
- tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate
- 2227769-16-4
-
- Inchi: 1S/C13H19NO4/c1-8(15)9-5-6-11(16)10(7-9)14-12(17)18-13(2,3)4/h5-8,15-16H,1-4H3,(H,14,17)/t8-/m0/s1
- InChI Key: CCWFVMMEINILQY-QMMMGPOBSA-N
- SMILES: O(C(NC1=C(C=CC(=C1)[C@H](C)O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 253.13140809g/mol
- Monoisotopic Mass: 253.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 78.8Ų
tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872587-0.1g |
tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate |
2227769-16-4 | 0.1g |
$1332.0 | 2023-09-18 | ||
Enamine | EN300-1872587-10.0g |
tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate |
2227769-16-4 | 10g |
$6512.0 | 2023-05-23 | ||
Enamine | EN300-1872587-10g |
tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate |
2227769-16-4 | 10g |
$6512.0 | 2023-09-18 | ||
Enamine | EN300-1872587-1.0g |
tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate |
2227769-16-4 | 1g |
$1515.0 | 2023-05-23 | ||
Enamine | EN300-1872587-0.05g |
tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate |
2227769-16-4 | 0.05g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1872587-5.0g |
tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate |
2227769-16-4 | 5g |
$4391.0 | 2023-05-23 | ||
Enamine | EN300-1872587-5g |
tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate |
2227769-16-4 | 5g |
$4391.0 | 2023-09-18 | ||
Enamine | EN300-1872587-0.25g |
tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate |
2227769-16-4 | 0.25g |
$1393.0 | 2023-09-18 | ||
Enamine | EN300-1872587-0.5g |
tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate |
2227769-16-4 | 0.5g |
$1453.0 | 2023-09-18 | ||
Enamine | EN300-1872587-2.5g |
tert-butyl N-{2-hydroxy-5-[(1S)-1-hydroxyethyl]phenyl}carbamate |
2227769-16-4 | 2.5g |
$2969.0 | 2023-09-18 |
tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate Related Literature
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
Additional information on tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate
Introduction to Tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate (CAS No. 2227769-16-4)
Tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate, identified by its Chemical Abstracts Service (CAS) number 2227769-16-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a 2-hydroxy-5-(1S)-1-hydroxyethylphenyl moiety, contribute to its distinctive chemical properties and potential therapeutic applications.
The tert-butyl group is a well-known substituent in organic chemistry, characterized by its steric hindrance and electron-donating effects. This group often enhances the metabolic stability of pharmaceutical compounds, making it a preferred choice in drug design. In contrast, the 2-hydroxy-5-(1S)-1-hydroxyethylphenyl part of the molecule introduces hydrophilic and chiral characteristics, which can influence both the solubility and enantioselective interactions of the compound. Such structural attributes make Tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate a promising candidate for further investigation in various biological pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of this compound with biological targets. Studies suggest that the hydroxyl groups in the 2-hydroxy-5-(1S)-1-hydroxyethylphenyl moiety may facilitate hydrogen bonding with specific amino acid residues in proteins, thereby modulating enzyme activity or receptor binding. Additionally, the chiral center at the (1S)-configuration could play a crucial role in enantioselective pharmacology, where different enantiomers exhibit distinct biological effects. These insights highlight the importance of stereochemistry in designing effective pharmaceutical agents.
The pharmaceutical industry has been increasingly interested in carbamate derivatives due to their broad spectrum of biological activities. For instance, carbamates have shown potential as kinase inhibitors, protease inhibitors, and even as intermediates in antiviral drugs. The structural motif present in Tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate aligns well with these trends, suggesting that it could be explored for similar applications. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways, making it a valuable scaffold for developing novel therapeutics.
In vitro studies have been instrumental in evaluating the pharmacological profile of Tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate. Researchers have employed high-throughput screening (HTS) techniques to identify potential binding interactions with target proteins. The results have revealed promising activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling. Moreover, the compound's ability to cross cell membranes efficiently suggests its potential for oral administration, further enhancing its therapeutic applicability.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as asymmetric hydrogenation and catalytic coupling reactions, have been employed to introduce the desired stereochemical configuration at the (1S)-hydroxyethyl position. These synthetic strategies not only highlight the synthetic challenges but also underscore the growing sophistication in medicinal chemistry approaches.
From a regulatory perspective, Tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate (CAS No. 2227769-16-4) must undergo rigorous testing to meet safety and efficacy standards before clinical translation. Preclinical studies involving cell culture assays and animal models are essential to assess its toxicity profile and pharmacokinetic properties. These studies will provide critical data for designing future clinical trials aimed at evaluating its therapeutic potential in human populations.
The integration of machine learning and artificial intelligence has revolutionized drug discovery by enabling rapid prediction of molecular properties and virtual screening of compounds. In this context, Tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate has been subjected to computational analyses to predict its ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential side effects. These predictions have guided experimental design and helped prioritize compounds for further development.
Future research directions may focus on optimizing the structure-activity relationships (SAR) of this compound by modifying key functional groups or exploring analogs with enhanced potency or selectivity. Additionally, investigating its mechanism of action at a molecular level could provide insights into its therapeutic benefits and limitations. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these endeavors by combining expertise across disciplines.
In conclusion,Tert-butyl N-{2-hydroxy-5-(1S)-1-hydroxyethylphenyl}carbamate represents a fascinating example of how structural innovation can lead to novel pharmacological entities with significant therapeutic promise. Its unique combination of steric hindrance from the tert-butyl group, hydrophilic characteristics from hydroxyl moieties,and chiral center at (1S) configuration makes it an attractive candidate for further exploration in drug development programs aimed at addressing unmet medical needs.
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